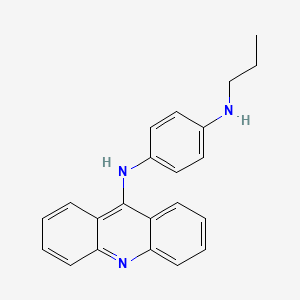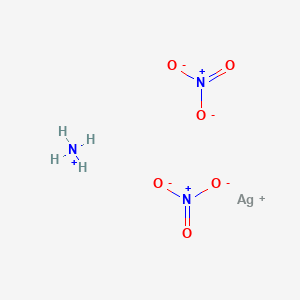![molecular formula C18H21N3O6 B13765280 Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate is a complex organic compound characterized by its unique deuterium substitutions. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its different nuclear properties compared to hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate involves multiple steps, starting with the preparation of the deuterated intermediates. The key steps include:
Deuteration of Precursors: The starting materials are subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This can be achieved using deuterated solvents and catalysts under controlled conditions.
Formation of the Pyrimidine Ring: The deuterated intermediates are then reacted to form the pyrimidine ring structure. This involves cyclization reactions under acidic or basic conditions.
Functional Group Modifications: The final steps involve the introduction of functional groups such as the phenylmethoxycarbonylamino and methyl ester groups. These steps typically require specific reagents and catalysts to achieve the desired substitutions and esterifications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of deuterated reagents, and implementing purification techniques such as chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolism of deuterated drugs.
Industry: Utilized in the development of deuterated materials and compounds for various industrial applications, including advanced materials and chemical synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate involves its interaction with molecular targets and pathways. The presence of deuterium can alter the compound’s behavior in chemical and biological systems due to the isotope effect, which can influence reaction rates and metabolic stability. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-methylpyrimidine-4-carboxylate: Similar structure but without the trideuteriomethyl group.
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(methoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate: Similar structure but with a methoxycarbonylamino group instead of phenylmethoxycarbonylamino.
Uniqueness
The uniqueness of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate lies in its specific deuterium substitutions, which can provide distinct advantages in research and industrial applications. The presence of deuterium can enhance the compound’s stability, alter its metabolic pathways, and provide valuable insights into reaction mechanisms and isotope effects.
Propriétés
Formule moléculaire |
C18H21N3O6 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H21N3O6/c1-18(2,20-17(25)27-10-11-8-6-5-7-9-11)16-19-12(15(24)26-4)13(22)14(23)21(16)3/h5-9,22H,10H2,1-4H3,(H,20,25)/i1D3,2D3,3D3 |
Clé InChI |
SNDXNBICJATRDW-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=NC(=C(C(=O)N1C([2H])([2H])[2H])O)C(=O)OC)(C([2H])([2H])[2H])NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



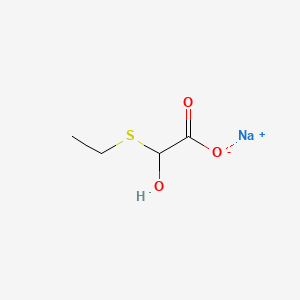
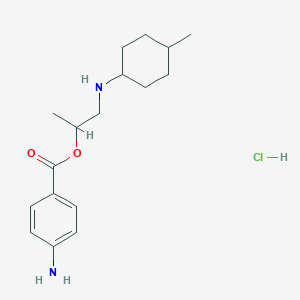
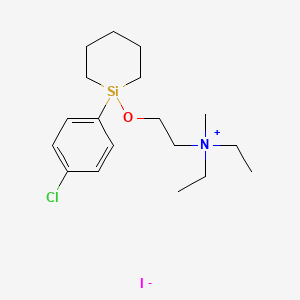
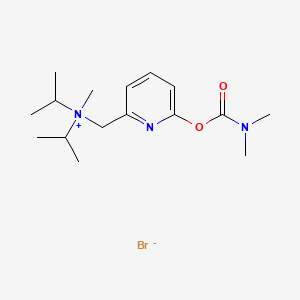
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
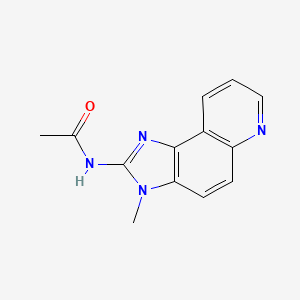
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)

